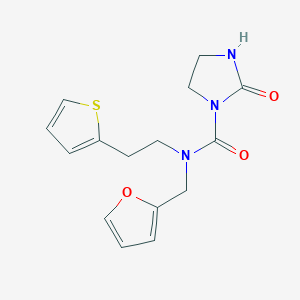

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

Descripción

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core substituted with two distinct aromatic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The imidazolidine carboxamide scaffold is a pharmacophoric motif often associated with biological activity, while the furan and thiophene substituents introduce electronic and steric diversity. Structural characterization of such compounds typically employs NMR, X-ray crystallography (e.g., via SHELX software ), and mass spectrometry.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-14-16-6-8-18(14)15(20)17(11-12-3-1-9-21-12)7-5-13-4-2-10-22-13/h1-4,9-10H,5-8,11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHINBZMNSHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of furan and thiophene substituents distinguishes it from related molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s dual heterocycles (furan and thiophene) contrast with analogs like quinolones () or thiadiazoles (), which utilize single heterocyclic systems. Furan’s electron-rich oxygen and thiophene’s sulfur atom may synergistically enhance binding to biological targets or modulate solubility .

Synthetic Complexity : The target’s synthesis likely requires multi-step strategies, akin to furan carboxamide derivatives () and pharmacopeial amines (), involving protection/deprotection of reactive groups.

Pharmacological and Physicochemical Properties

- Thiophene-Containing Analogues: Compounds with thiophen-2-yl groups, such as those in and , often exhibit enhanced lipophilicity and metabolic stability due to sulfur’s polarizability. The antibacterial quinolones in highlight thiophene’s role in improving target affinity .

- Furan Derivatives : Furan rings (e.g., ) contribute to π-stacking interactions but may reduce metabolic stability compared to thiophene due to oxygen’s higher electronegativity.

- Dual Heterocycle Impact : The target’s hybrid structure could balance solubility (from furan) and membrane permeability (from thiophene), though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.